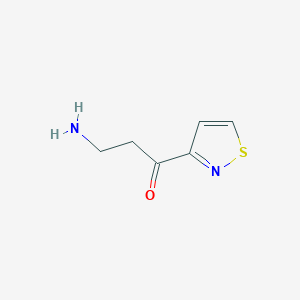

3-Amino-1-(1,2-thiazol-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-amino-1-(1,2-thiazol-3-yl)propan-1-one |

InChI |

InChI=1S/C6H8N2OS/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3,7H2 |

InChI Key |

XTUCAHIRHQPQDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopropanoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides, alkylating agents

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazole derivatives

Substitution: Substituted thiazole derivatives

Scientific Research Applications

Chemistry: 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in the development of new materials, catalysts, and ligands for coordination chemistry .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals .

Medicine: The compound is investigated for its potential use in drug design and discovery. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Thiazole-Based Analogues

- (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (): This enaminone contains a conjugated system with a thiazole ring. The α,β-unsaturated ketone enhances electrophilicity, making it reactive in Michael addition or cycloaddition reactions. Unlike the target compound, the dimethylamino group and conjugated double bond may improve solubility and electronic properties for anticancer applications .

- The Mannich base derivatives of this compound show improved bioavailability due to amine functionalization .

Non-Thiazole Heterocycles

- Compound 29 (): A 3-aminopropan-1-one linked to a dihydroimidazopyrazine scaffold. The fluorine substituents on the phenyl groups enhance metabolic stability and receptor binding affinity, contributing to antimalarial activity .

- 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (): Incorporates a triazole-thione and furyl group, offering hydrogen-bonding sites for enzyme inhibition. The sulfur atom may improve lipophilicity compared to the thiazole analogue .

Key Differentiators and Challenges

- Electronic Effects: The thiazole ring in the target compound provides moderate electron-withdrawing character compared to benzimidazole (electron-rich) or triazole-thione (polarizable sulfur).

- Solubility and Bioavailability: Fluorinated or sulfanylidene groups (e.g., ) enhance lipophilicity, whereas amino-ketones may require prodrug strategies for optimal absorption .

- Synthetic Complexity : Thiazole ring formation often requires harsh conditions (e.g., Hantzsch synthesis), while imidazo-pyrazines () demand multi-step functionalization .

Biological Activity

3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, alongside its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring that is known for its role in various biological activities. The presence of an amino group enhances its reactivity and interaction with biological targets. This structural uniqueness allows for a wide range of chemical transformations and biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies indicate that it exhibits activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antifungal Activity

Research has also highlighted the antifungal activity of this compound. It has been tested against various fungal pathogens, showing effectiveness comparable to standard antifungal treatments. For instance:

| Fungal Pathogen | Inhibition Zone Diameter (mm) |

|---|---|

| Candida albicans | 28 mm |

| Aspergillus niger | 24 mm |

These findings indicate that this compound could be valuable in treating fungal infections .

Antiviral Properties

The compound has also been investigated for its antiviral properties , particularly against viruses such as influenza and herpes simplex virus (HSV). In vitro studies have shown that it can inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly processes. The IC50 values for these activities were reported to be around 15 µM for HSV and 20 µM for influenza .

Anticancer Activity

In the realm of oncology, this compound has shown promising anticancer activity . It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 ± 2.5 |

| A549 | 22 ± 3.0 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and inflammatory markers. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Concentration (pg/mL) |

|---|---|

| TNF-alpha | Reduced from 500 to 150 |

| IL-6 | Reduced from 300 to 80 |

This suggests that the compound may have therapeutic implications for inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: Likely involves inhibition of bacterial enzymes critical for cell wall synthesis.

- Antifungal Mechanism: May disrupt fungal membrane integrity or inhibit ergosterol biosynthesis.

- Antiviral Effects: Involves blocking viral entry or replication processes.

- Anticancer Mechanism: Induces apoptosis through caspase activation and cell cycle arrest.

- Anti-inflammatory Action: Inhibits signaling pathways involved in cytokine production.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Mannich base reactions or condensation with heterocyclic amines. For example, refluxing 3-amino-propan-1-one derivatives with formaldehyde and aliphatic/aromatic amines in ethanol for 4 hours yields Mannich base derivatives, followed by recrystallization in acetone . Intermediate characterization relies on spectral data (NMR, IR) and X-ray crystallography for structural confirmation .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Purity is assessed via HPLC or TLC, while structural validation combines spectral techniques:

- NMR : Confirms proton environments and substituent positions.

- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., torsion angles in benzotriazole analogs) .

- Mass spectrometry : Verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for Mannich base derivatization to improve yields?

Methodological Answer: Key parameters include:

- Solvent choice : Ethanol or methanol enhances solubility and reduces side reactions .

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks.

- Stoichiometry : A 1:1 molar ratio of amine, ketone, and formaldehyde minimizes byproducts .

- Post-reaction handling : Overnight incubation and aqueous rinsing improve crystallinity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antidiabetic vs. antitubercular effects)?

Methodological Answer:

- Dose-response studies : Establish IC50 values across assays to differentiate potency .

- Structural analogs : Compare activity of derivatives (e.g., nitro-phenyl substitutions) to identify pharmacophores .

- Target specificity : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) to clarify mechanisms .

Q. What computational strategies are suitable for modeling structure-activity relationships (SAR) of this compound?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Simulate binding interactions with targets (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

Q. How can researchers address the compound’s instability in aqueous or oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.